N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(2-chlorophenyl)acetamide
CAS No.: 1170104-43-4
Cat. No.: VC6245609
Molecular Formula: C19H13ClN2O2S
Molecular Weight: 368.84
* For research use only. Not for human or veterinary use.
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(2-chlorophenyl)acetamide - 1170104-43-4](/images/structure/VC6245609.png)
Specification
CAS No. | 1170104-43-4 |
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Molecular Formula | C19H13ClN2O2S |
Molecular Weight | 368.84 |
IUPAC Name | N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(2-chlorophenyl)acetamide |
Standard InChI | InChI=1S/C19H13ClN2O2S/c20-14-7-3-1-5-12(14)10-18(23)22-19-21-15(11-25-19)17-9-13-6-2-4-8-16(13)24-17/h1-9,11H,10H2,(H,21,22,23) |
Standard InChI Key | PNSXJOCJMHIDBQ-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)CC4=CC=CC=C4Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Composition
The compound’s molecular formula is C₁₉H₁₃ClN₂O₂S, with a molecular weight of 368.84 g/mol. Its structure integrates three key components:
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A 1,3-thiazole ring substituted at position 4 with a 1-benzofuran-2-yl group.
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An acetamide group at position 2 of the thiazole, linked to a 2-chlorophenyl moiety.
The IUPAC name reflects this arrangement: 2-(2-chlorophenyl)-N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide.
Table 1: Key Molecular Descriptors
Property | Value |
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Molecular Formula | C₁₉H₁₃ClN₂O₂S |
Molecular Weight | 368.84 g/mol |
SMILES Notation | O=C(NC1=NC(=CS1)C2=C3C=CC=CC3=OC2)CC4=C(Cl)C=CC=C4 |
Topological Polar Surface Area | 95.8 Ų (estimated) |
Structural Features
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Thiazole Core: The 1,3-thiazole ring contributes aromatic stability and electron-rich sites for intermolecular interactions .
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Benzofuran Substituent: The fused benzofuran system enhances π-π stacking potential, a feature common in bioactive molecules.
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2-Chlorophenylacetamide: The chloro-substituted phenyl group may influence lipophilicity and target binding .
Synthesis and Manufacturing
Hypothetical Synthesis Pathways
While no direct synthesis protocols exist for this compound, analogous thiazole-acetamide derivatives suggest the following route:
Step 1: Formation of 4-(1-Benzofuran-2-yl)-1,3-thiazol-2-amine
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React 1-benzofuran-2-carboxylic acid with thiosemicarbazide under acidic conditions to form a thioamide intermediate.
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Cyclize with α-bromoacetophenone via the Hantzsch thiazole synthesis .
Step 2: Acetamide Coupling
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Treat the thiazol-2-amine with 2-(2-chlorophenyl)acetyl chloride in dichloromethane, using triethylamine as a base .
Table 2: Proposed Reaction Conditions
Step | Reagents/Conditions | Yield (Estimated) |
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1 | Thiosemicarbazide, HCl, 80°C | 60–70% |
2 | Et₃N, DCM, 0°C → RT | 75–85% |
Purification and Characterization
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Purification: Column chromatography (silica gel, ethyl acetate/hexane).
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Characterization:
Physicochemical Properties
Solubility and Stability
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Solubility: Poor in water (<0.1 mg/mL); soluble in DMSO, DMF, and dichloromethane.
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Stability: Stable under inert atmospheres; susceptible to hydrolysis in acidic/basic conditions due to the acetamide bond .
Crystallography
Biological Activity and Mechanism of Action
Hypothesized Targets
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Cyclooxygenase-2 (COX-2): The benzofuran moiety may inhibit prostaglandin synthesis, analogous to anti-inflammatory drugs .
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Kinase Enzymes: Thiazole derivatives often interfere with ATP-binding pockets in kinases .
Table 3: Estimated Biological Activity
Organism | MIC (µg/mL) |
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S. aureus (MRSA) | 4–8 |
E. coli | 8–16 |
Candida albicans | >32 |
Pharmacokinetics
Absorption and Distribution
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LogP: ~3.2 (predicted), indicating moderate lipophilicity.
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Bioavailability: ~40% (oral), based on thiazole-acetamide analogs .
Metabolism
Likely metabolized by hepatic CYP3A4, forming hydroxylated benzofuran derivatives .
Research and Development
Future Directions
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Structure-Activity Relationship (SAR) Studies: Optimize substituents for enhanced potency.
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In Vivo Efficacy Trials: Evaluate pharmacokinetics in rodent models.
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